molecular formula C14H20ClNO4S B3329374 Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate CAS No. 58655-50-8

Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate

Cat. No.: B3329374
CAS No.: 58655-50-8
M. Wt: 333.8 g/mol
InChI Key: SZNAMDCYQJUIEI-UHFFFAOYSA-N
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Description

Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate is a chemical compound with the molecular formula C14H20ClNO4S and a molecular weight of 333.83 g/mol . It is known for its unique chemical structure, which includes a chloromethyl group, a benzoate ester, and a dipropylsulfamoyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate typically involves the reaction of 4-(N,N-dipropylsulfamoyl)benzoic acid with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dipropylsulfamoyl group may also interact with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl 4-(N,N-dimethylsulfamoyl)benzoate: Similar structure but with dimethyl groups instead of dipropyl groups.

    Chloromethyl 4-(N,N-diethylsulfamoyl)benzoate: Similar structure but with diethyl groups instead of dipropyl groups.

    Chloromethyl 4-(N,N-dibutylsulfamoyl)benzoate: Similar structure but with dibutyl groups instead of dipropyl groups.

Uniqueness

Chloromethyl 4-(N,N-dipropylsulfamoyl)benzoate is unique due to the presence of dipropyl groups, which can influence its chemical reactivity and biological activity. The longer alkyl chains may enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules .

Properties

IUPAC Name

chloromethyl 4-(dipropylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-3-9-16(10-4-2)21(18,19)13-7-5-12(6-8-13)14(17)20-11-15/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNAMDCYQJUIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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